molecular formula C14H12ClFN2O2 B2716664 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 320419-02-1

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2716664
CAS No.: 320419-02-1
M. Wt: 294.71
InChI Key: GTGQGYWLGASIBO-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxamide group and a benzoyl group containing chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of N,N-dimethyl-1H-pyrrole-2-carboxamide with 2-chloro-4-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluorobenzoyl chloride
  • N,N-dimethyl-1H-pyrrole-2-carboxamide
  • 4-chloro-2-fluorobenzoyl chloride

Uniqueness

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-chloro-4-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(16)6-11(10)15/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQGYWLGASIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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